(R)-2-Hydroxy-pentanedioic acid 1-octyl ester
Overview
Description
“®-2-Hydroxy-pentanedioic acid 1-octyl ester” is a compound that is also known as Octyl-®-2HG . It is a membrane-permeant precursor form of the oncometabolite D-2-hydroxyglutarate (D-2HG) produced by tumor cells due to mutations in the NADP±dependent isocitrate dehydrogenase genes IDH1 and IDH2 . D-2HG inhibits multiple α-ketoglutarate/α-KG-dependent dioxygenases by competing against α-KG binding .
Chemical Reactions Analysis
Esters, including “®-2-Hydroxy-pentanedioic acid 1-octyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions . This reaction breaks the ester bond, producing an alcohol and a carboxylic acid .Scientific Research Applications
Multigram Asymmetric Synthesis for MRI Candidates : A study describes the multigram asymmetric synthesis of a chiral tetraazamacrocycle related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, which is a key intermediate for the manufacture of an MRI candidate. This synthesis achieved high chemical and optical purity and was applied to the kilogram-scale cGMP synthesis (Levy et al., 2009).
Novel Hydroquinone Derivatives from Marine Fungus : Researchers identified new hydroquinone derivatives from the marine fungus Acremonium sp., including compounds structurally related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester. These compounds showed significant antioxidant activity (Abdel-Lateff et al., 2002).
Selective Monoesterification Catalyzed by Ion-Exchange Resins : A process for the selective monoesterification of symmetric dicarboxylic acids, closely related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, was developed. This process utilized strongly acidic ion-exchange resins in ester/octane mixtures (Saitoh et al., 1996).
Glutamate Carboxypeptidase II Inhibition : Research on glutamate carboxypeptidase II (GCP II) inhibitors found that derivatives of (R)-2-Hydroxy-pentanedioic acid 1-octyl ester displayed high optical purities and significant inhibitory potency, offering insights into novel therapeutic compounds (Tsukamoto et al., 2005).
Antimicrobial and Antiproliferative Activities : A library of derivatives synthesized from (R)-3-hydroxyoctanoic acid, a compound structurally similar to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, was evaluated for antimicrobial activity and antiproliferative effect. These compounds showed promising results against various bacteria and fungi (Radivojević et al., 2015).
Discovery and Optimization of 11β-HSD1 Inhibitors : A study highlighted the identification and optimization of benzylamides of pentanedioic acid, closely related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), showing potential in therapeutic applications (Roche et al., 2009).
properties
IUPAC Name |
(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-pentanedioic acid 1-octyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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